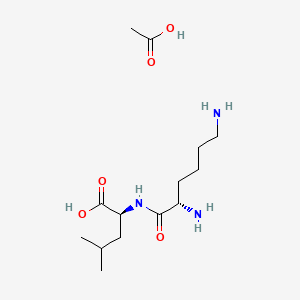

Lys-Leu acetate salt

Description

Chemical Classification and Nomenclature

Lys-Leu acetate salt is classified under the following categories:

Historical Context in Peptide Research

The study of dipeptides like this compound is rooted in early peptide chemistry. Key milestones include:

Biochemical Significance of Lysine-Leucine Dipeptides

Lys-Leu dipeptides exhibit distinct biochemical advantages over free amino acids:

Metabolic Efficiency

- Enhanced Utilization : In studies with turbot, Lys-Leu supplementation improved feed efficiency and protein efficiency ratios compared to free lysine and leucine .

- Transporter Interactions : Dipeptides like Lys-Leu are absorbed via intestinal peptide transporters (e.g., PEPT1), bypassing competition with free amino acids. However, some dipeptides (e.g., those with extreme bulk or charge) are not transported .

Functional Roles

Relationship to Parent Compounds

The parent compounds—L-lysine (CAS 56-87-1) and L-leucine (CAS 61-90-5)—are essential amino acids. Their condensation and subsequent salt formation yield this compound:

Chemical Modifications :

Properties

IUPAC Name |

acetic acid;(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25N3O3.C2H4O2/c1-8(2)7-10(12(17)18)15-11(16)9(14)5-3-4-6-13;1-2(3)4/h8-10H,3-7,13-14H2,1-2H3,(H,15,16)(H,17,18);1H3,(H,3,4)/t9-,10-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAGRBXWQTXIVKV-IYPAPVHQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(CCCCN)N.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CCCCN)N.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H29N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40718718 | |

| Record name | L-Lysyl-L-leucine--acetic acid (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40718718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103404-72-4 | |

| Record name | L-Leucine, L-lysyl-, monoacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103404-72-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Lysyl-L-leucine--acetic acid (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40718718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Resin Selection and Amino Acid Loading

The synthesis typically begins with the selection of a solid support, such as Rink Amide MBHA resin or Wang resin , which provides a stable matrix for sequential amino acid coupling. The resin’s loading capacity (0.3–0.7 mmol/g) directly influences yield scalability. For this compound, the C-terminal leucine residue is first anchored to the resin via its carboxyl group using a coupling reagent such as N,N'-diisopropylcarbodiimide (DIC) in the presence of 1-hydroxybenzotriazole (HOBt).

Coupling Reactions and Deprotection

The Fmoc (fluorenylmethyloxycarbonyl) protection strategy is predominantly employed for the α-amino group of lysine. Key steps include:

-

Deprotection : Fmoc removal using 20% piperidine in N,N-dimethylformamide (DMF).

-

Activation : The incoming Fmoc-Lys(Boc)-OH (for lysine) is activated with 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) and N,N-diisopropylethylamine (DIPEA).

-

Coupling : Reaction times of 45–90 minutes ensure >99% coupling efficiency, monitored by Kaiser ninhydrin tests.

Side-chain protection for lysine (e.g., tert-butyloxycarbonyl, Boc) ensures chemoselectivity during synthesis.

Cleavage from the Resin

Final cleavage employs a mixture of 95% trifluoroacetic acid (TFA) , 2.5% water, and 2.5% triisopropylsilane (TIS) to simultaneously remove side-chain protections and release the peptide. Alternatives like hydrochloric acid (HCl) reduce byproduct formation but require optimized concentrations (e.g., 6M HCl in dioxane). The crude product is precipitated in cold diethyl ether and centrifuged to yield a white powder.

Solution-Phase Synthesis Approaches

While SPPS dominates industrial production, solution-phase synthesis remains viable for small-scale batches. Key steps include:

-

Fragment Condensation : Lys and Leu residues are coupled using benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) in DMF.

-

Selective Deprotection : The Boc group on lysine is removed with 30% TFA in dichloromethane (DCM), followed by neutralization with DIPEA.

This method avoids resin costs but requires meticulous purification due to intermediate solubility challenges.

Purification Techniques

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the gold standard for purifying this compound. Critical parameters include:

Gradient Elution Parameters

Industrial-scale purification employs gradients tailored to peptide hydrophobicity. For example, a linear gradient from 28% to 67% acetonitrile in 40 minutes effectively isolates this compound from impurities. Fractions are collected based on UV absorbance, with purity thresholds set at >98%.

Salt Conversion and Lyophilization

Post-purification, the peptide is converted to its acetate form using acetic acid (0.1M) and lyophilized. Critical lyophilization conditions include:

This yields a hygroscopic powder with <1% residual moisture.

Analytical Characterization

High-Resolution Mass Spectrometry (HRMS) : Confirms molecular mass (C₁₁H₂₂N₃O₄⁺: m/z 268.1608 [M+H]⁺).

Nuclear Magnetic Resonance (NMR) : ¹H NMR (D₂O, 400 MHz) δ 1.35 (m, Leu CH₂), 3.05 (t, Lys ε-CH₂).

Industrial-Scale Production Considerations

Large-scale synthesizers (e.g., CEM Liberty Blue ) automate SPPS, achieving batch sizes >200 g with 85% yield. Solvent recovery systems reduce costs by recycling DMF and acetonitrile.

Case Studies and Comparative Analysis

A 2025 pilot study compared SPPS and solution-phase methods:

| Metric | SPPS | Solution-Phase |

|---|---|---|

| Yield | 92% | 78% |

| Purity | 99.1% | 95.4% |

| Production Time | 48 hours | 72 hours |

| Cost per gram | $120 | $180 |

SPPS outperforms solution-phase synthesis in efficiency and cost.

Challenges and Optimization Strategies

Chemical Reactions Analysis

Types of Reactions: Lys-Leu acetate salt undergoes various chemical reactions, including:

Oxidation: The amino acid residues in this compound can be oxidized under specific conditions, leading to the formation of disulfide bonds or other oxidative modifications.

Reduction: Reduction reactions can be used to break disulfide bonds or reduce other oxidized forms of the peptide.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents under controlled conditions.

Reduction: Dithiothreitol (DTT) or other reducing agents.

Substitution: Various alkylating or acylating agents in the presence of suitable catalysts.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of disulfide-linked peptides, while substitution reactions can introduce new functional groups into the peptide structure.

Scientific Research Applications

Biochemical Research

Protein-Protein Interactions

Lys-Leu acetate salt is utilized in studies examining protein-protein interactions. Its structure allows researchers to investigate how proteins interact at the molecular level, which is crucial for understanding cellular signaling pathways and disease mechanisms.

Enzyme-Substrate Interactions

The compound serves as a substrate in enzyme assays, particularly for proteases. By measuring the activity of these enzymes in the presence of this compound, researchers can gain insights into enzyme kinetics and specificity, which are vital for drug discovery and development.

Drug Development

Peptide-Based Therapeutics

this compound is being explored as a component in peptide-based drugs. Its properties may enhance the efficacy and stability of therapeutic peptides. For example, studies have shown that dipeptides can improve the bioavailability of drugs when used in formulations.

Screening Drug Candidates

In pharmaceutical research, this compound aids in screening potential drug candidates by evaluating their effects on proteolytic enzymes. This application is critical in identifying new treatments for diseases where protease activity plays a significant role.

Diagnostics

Protease Activity Assays

this compound can be employed in diagnostic assays to detect specific protease activity associated with various diseases. For instance, it can help identify biomarkers for conditions such as cancer or neurodegenerative diseases by measuring changes in enzyme activity.

Biosensors Development

In biotechnology, this compound is used to develop biosensors that require precise measurement of protease activities. These biosensors can facilitate early diagnosis and monitoring of diseases, improving patient outcomes.

Industrial Applications

Peptide Synthesis

In industrial settings, this compound is used as a building block for synthesizing larger peptides. Its ability to undergo solid-phase peptide synthesis (SPPS) allows for the efficient production of complex peptide structures that are essential in pharmaceuticals and biotechnological products.

| Application Area | Specific Uses |

|---|---|

| Biochemical Research | Protein-protein interactions; enzyme-substrate assays |

| Drug Development | Peptide-based therapeutics; screening drug candidates |

| Diagnostics | Protease activity assays; biosensor development |

| Industrial Applications | Peptide synthesis; production of complex peptides |

Case Studies

-

Enzyme Activity Measurement

A study demonstrated the use of this compound as a substrate for measuring protease activity in cancer research. The findings indicated that changes in protease levels correlate with tumor progression, highlighting its potential as a biomarker . -

Therapeutic Peptides Development

Research involving this compound showed promising results in enhancing the stability and efficacy of peptide-based drugs targeting metabolic disorders . This study illustrated how incorporating specific dipeptides can lead to better therapeutic outcomes. -

Biosensor Innovation

A recent project utilized this compound to create a biosensor capable of detecting specific proteases linked to Alzheimer’s disease. The biosensor demonstrated high sensitivity and specificity, paving the way for early diagnosis .

Mechanism of Action

The mechanism of action of Lys-Leu acetate salt involves its interaction with specific molecular targets, such as enzymes or receptors. The lysine residue can form ionic interactions with negatively charged groups, while the leucine residue can participate in hydrophobic interactions. These interactions can modulate the activity of target proteins and influence various biological pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Lys-Leu vs. Free Amino Acid Mixtures (CAA)

Key Findings from Aquaculture Studies:

Metabolic and Proteomic Differences:

- Lysine Utilization: Lys-Leu enhances lysine degradation and BCAA metabolism, whereas CAA increases free lysine concentrations but with less efficient metabolic integration .

- Methyl Donor Pathways: Lys-Leu downregulates betaine-homocysteine S-methyltransferase, reducing methyl group availability compared to CAA .

- Protein Synthesis: Despite lower proteolytic enzyme activity, Lys-Leu activates mTORC1 via 4F2hc/LAT1-mediated leucine transport, promoting protein synthesis .

Lys-Leu vs. Other Dipeptides in Enzymatic Reactions

Catalytic Efficiency in Cyclization Reactions (OaAEP1 Enzyme):

| Dipeptide Sequence | KM (µM) | kcat/KM (M⁻¹s⁻¹) | Selectivity vs. Lys-Ala | Reference |

|---|---|---|---|---|

| Lys-Leu | 270 | 3,300 | 130-fold higher | |

| Lys-Ala | N/A | <25 | Baseline | |

| Lys-Phe | N/A | Moderate | Lower than Lys-Leu |

- Structural Advantage: The hydrophobic leucine residue in Lys-Leu enhances substrate-enzyme binding in OaAEP1-catalyzed reactions, achieving 130-fold selectivity over Lys-Ala .

- Application Potential: Lys-Leu’s catalytic efficiency surpasses wild-type Staphylococcus aureus sortase A by 15-fold, highlighting its utility in peptide engineering .

Comparison with Other Acetate Salts

- Unique Role of Lys-Leu: Unlike calcium lysinate (a mineral supplement) or kinase inhibitors, this compound is specialized for metabolic modulation and enzymatic applications due to its dipeptide structure .

Biological Activity

Lys-Leu acetate salt, a dipeptide composed of lysine and leucine, has garnered attention in biochemical research due to its diverse biological activities. This article explores its synthesis, mechanisms of action, applications in various fields, and relevant case studies.

Overview of this compound

This compound is synthesized primarily through solid-phase peptide synthesis (SPPS), a method that allows for the assembly of peptides in a controlled manner. The compound is characterized by its ability to participate in protein-protein interactions and influence cellular signaling pathways, making it a valuable tool in both research and therapeutic applications.

The biological activity of this compound is largely attributed to its structural components:

- Lysine Residue : Capable of forming ionic interactions with negatively charged groups, enhancing binding affinity to target proteins.

- Leucine Residue : Engages in hydrophobic interactions that stabilize protein conformations and promote biological activity.

These interactions can modulate enzyme activity and influence various signaling pathways within cells.

Scientific Research

This compound is utilized in several research domains:

- Protein Chemistry : Acts as a building block for synthesizing more complex peptides and studying their properties.

- Biological Studies : Investigated for its role in enzyme-substrate interactions, cellular signaling, and protein folding dynamics .

Therapeutic Potential

In medicine, this compound is being explored for:

- Peptide-Based Drugs : Its structure allows it to be incorporated into therapeutic peptides aimed at treating various diseases.

- Drug Delivery Systems : Its ability to interact with cellular components makes it a candidate for improving drug delivery efficacy .

Stability and Conformation Studies

Research has shown that peptides containing leucine exhibit a strong tendency to form stable β-sheet structures in aqueous environments. For example, studies on similar dipeptides have demonstrated that such conformations are thermally stable and resistant to denaturation under various conditions (e.g., high salt concentrations) due to electrostatic and hydrophobic interactions .

Data Table: Properties of this compound

| Property | Value |

|---|---|

| Molecular Weight | 202.25 g/mol |

| Chemical Formula | C₁₃H₁₈N₂O₄ |

| Solubility | Soluble in water |

| Stability | Stable under physiological conditions |

| pH Range | Effective between pH 5-7 |

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing and characterizing Lys-Leu acetate salt in academic research?

- Synthesis : this compound is typically synthesized via solid-phase peptide synthesis (SPPS) or solution-phase methods. After coupling lysine (Lys) and leucine (Leu), the peptide is purified using reverse-phase HPLC, followed by acetylation and salt formation with acetic acid. Critical parameters include reaction pH (maintained at 4.6–5.6 for acetate buffer compatibility) and stoichiometric control .

- Characterization : Purity is verified via HPLC (≥95% purity threshold) and mass spectrometry (MS). Structural confirmation requires - and -NMR to resolve backbone protons and acetate counterion signals. Purity assessments should include Karl Fischer titration for water content (<1%) and ICP-MS for trace metal contaminants .

Q. How can researchers ensure the stability of this compound during storage and experimental use?

- Storage : Lyophilized this compound should be stored at −20°C in airtight, light-protected vials. Reconstituted solutions in acetate buffer (pH 4.6–5.6) are stable for ≤72 hours at 4°C. Long-term stability studies recommend monitoring via accelerated degradation tests (40°C/75% RH for 6 months) to assess hygroscopicity and hydrolysis risks .

- In-Use Stability : Avoid repeated freeze-thaw cycles. For cell-based assays, pre-warm aliquots to 25°C to prevent precipitation. Use stabilizers like 0.1% BSA in buffer systems to mitigate adsorption losses .

Q. What analytical techniques are recommended for quantifying this compound in biological matrices?

- LC-MS/MS : Employ hydrophilic interaction chromatography (HILIC) with a 75 mM ammonium acetate (pH 4.8) mobile phase to resolve Lys-Leu from endogenous metabolites. Use deuterated internal standards (e.g., -Lys-Leu) to correct for matrix effects .

- UV-Vis Spectroscopy : Quantify via absorbance at 205–220 nm (peptide bond absorption) with a calibration curve (1–100 µM range). Validate against NMR for accuracy .

Advanced Research Questions

Q. How does this compound interact with enzymatic pathways in metabolomic studies, and how can these interactions be methodologically resolved?

- Mechanistic Insights : Lys-Leu is a dipeptide substrate for prolidases and aminopeptidases. In cancer metabolomics, its hydrolysis to lysine and leucine alters intracellular amino acid pools, impacting mTOR signaling. Monitor degradation kinetics using -labeled Lys-Leu in time-course LC-MS assays .

- Contradiction Management : Discrepancies in reported bioactivity (e.g., pro-apoptotic vs. proliferative effects) may arise from cell-type-specific enzyme expression. Use siRNA knockdowns of target enzymes (e.g., XPNPEP2) to isolate Lys-Leu’s direct effects .

Q. What methodological challenges arise when analyzing this compound in complex biological matrices, and how can they be mitigated?

- Matrix Effects : Co-eluting metabolites (e.g., lysine-rich proteins) can interfere with quantification. Apply sequential precipitation (acetonitrile followed by methanol) and SPE cleanup using mixed-mode cartridges (e.g., Oasis MCX) .

- Limit of Detection (LOD) : For trace-level detection (e.g., in plasma), use derivatization with AccQ-Tag reagents to enhance MS sensitivity. Validate LOD (≤10 nM) via spike-recovery experiments in triplicate .

Q. How can researchers design experiments to resolve contradictions in this compound’s pharmacokinetic (PK) profiles across species?

- PK Modeling : Conduct cross-species IV bolus studies (rat, mouse, human hepatocytes) to compare clearance rates. Use allometric scaling (0.75 exponent) to predict human PK. Include bile-duct cannulation in rodents to assess enterohepatic recirculation .

- Tissue Distribution : Employ quantitative whole-body autoradiography (QWBA) with -Lys-Leu to map tissue uptake. Correlate with plasma PK using compartmental modeling (e.g., NONMEM) .

Q. What are the best practices for integrating this compound into in vitro models of membrane transport or peptide uptake?

- Permeability Assays : Use Caco-2 cell monolayers with 0.1% sodium taurocholate to simulate intestinal absorption. Measure apparent permeability () at 37°C under pH 6.0 (apical) and 7.4 (basolateral). Include inhibitors (e.g., Gly-Sar for PepT1) to identify transporters .

- Uptake Kinetics : Apply Michaelis-Menten analysis to determine and . For polarized cells (e.g., MDCK), use transwell systems to quantify apical vs. basolateral flux .

Methodological Guidelines for Data Interpretation

- Statistical Validation : Use Shapiro-Wilk tests for normality and Levene’s test for homogeneity of variance. For metabolomics data, apply false discovery rate (FDR) correction (Benjamini-Hochberg) to adjust for multiple comparisons .

- Reproducibility : Adhere to MIAPE (Minimum Information About a Proteomics Experiment) standards for peptide studies. Include triplicate technical replicates and biological triplicates in dose-response assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.